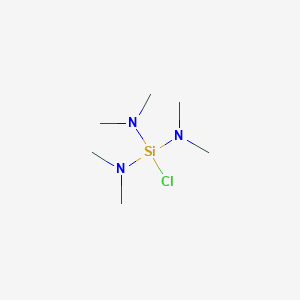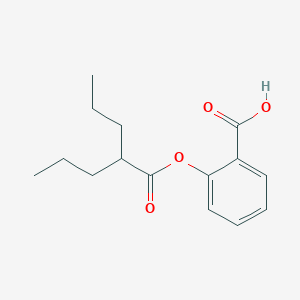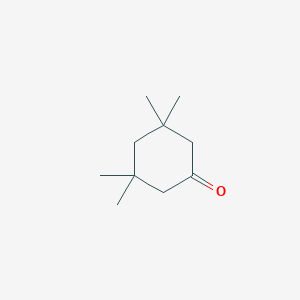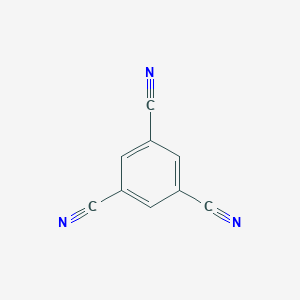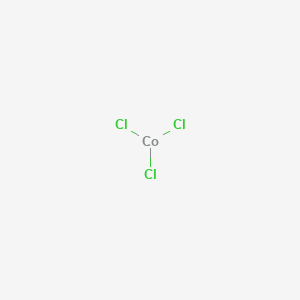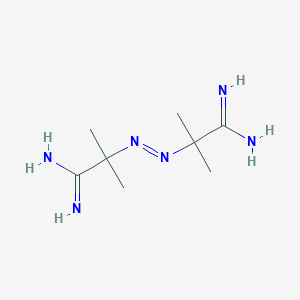
4-(Trifluorométhylsulfonyl)phénol
Vue d'ensemble
Description
4-(Trifluoromethylsulfonyl)phenol is a chemical compound of interest in the field of organic synthesis and materials science. Its properties are influenced by the trifluoromethylsulfonyl group attached to a phenol moiety.
Synthesis Analysis
The synthesis of arylsulfonates, including compounds similar to 4-(Trifluoromethylsulfonyl)phenol, can be achieved through the activation of the C-O bond of phenol by reaction with arylsulfonyl chlorides. This process yields arylsulfonates that can be used as electrophilic partners in subsequent reactions. The synthesis is notable for its convenience and economical advantages over other methods, with very good to excellent yields obtained without the need for column chromatography and employing a more efficient purification technique based on recrystallization (Ngassa et al., 2017).
Molecular Structure Analysis
The molecular structure of 4-(Trifluoromethylsulfonyl)phenol is characterized by the presence of a trifluoromethylsulfonyl group attached to a phenol ring. The structure of similar compounds shows extensive electron delocalization in the trifluoromethylsulfonyl group, which can affect the compound's reactivity and physical properties (Haas et al., 1996).
Chemical Reactions and Properties
4-(Trifluoromethylsulfonyl)phenol can undergo various chemical reactions characteristic of phenols and sulfonates. For instance, the compound can participate in electrophilic aromatic substitutions, nucleophilic substitutions, and can be a precursor in the synthesis of more complex organic molecules. Such reactions are influenced by the electron-withdrawing trifluoromethylsulfonyl group (Schimler et al., 2017).
Physical Properties Analysis
The physical properties of 4-(Trifluoromethylsulfonyl)phenol, such as melting point, boiling point, and solubility, are influenced by the presence of the trifluoromethylsulfonyl group. This group is known for its strong electron-withdrawing nature, which can affect the compound's polarity and solubility in various solvents. The crystalline nature of arylsulfonates, similar to 4-(Trifluoromethylsulfonyl)phenol, facilitates their purification and long-term storage (Ngassa et al., 2017).
Applications De Recherche Scientifique
Synthèse organique
4-(Trifluorométhylsulfonyl)phénol est souvent utilisé en synthèse organique en raison de ses propriétés chimiques uniques . Son groupe trifluorométhyle peut agir comme un bon groupe partant, ce qui le rend utile dans diverses réactions de substitution .
Agent de trifluorométhylation
Ce composé peut servir d'agent de trifluorométhylation nucléophile . Cela signifie qu'il peut introduire un groupe trifluorométhyle dans d'autres molécules, ce qui est une exigence courante dans la synthèse de nombreux produits pharmaceutiques et agrochimiques .
Précurseur radicalaire
Fait intéressant, le this compound peut également agir comme un précurseur radicalaire trifluorométhyle . Cela lui permet de participer à des réactions impliquant un transfert d'électron unique (SET), qui sont courantes en catalyse photoredox .
Photocatalyse
Conformément à son rôle de précurseur radicalaire, ce composé peut être utilisé dans des réactions photocatalytiques . Par exemple, il a été utilisé dans la trifluorométhylation de thiophénols promue par la lumière visible .
Mécanisme D'action
Target of Action
It is known that the compound acts as a nucleophilic trifluoromethylating agent .
Mode of Action
4-(Trifluoromethylsulfonyl)phenol acts as a trifluoromethyl radical precursor . It forms electron donor-acceptor (EDA) complexes with arylthiolate anions, which can undergo an intramolecular single electron transfer (SET) reaction under visible light irradiation . This process realizes the S-trifluoromethylation of thiophenols under photoredox catalyst-free conditions .
Biochemical Pathways
The compound’s role as a trifluoromethyl radical precursor suggests it may influence pathways involving trifluoromethylation .
Result of Action
Its role as a trifluoromethyl radical precursor suggests it may contribute to the trifluoromethylation of thiophenols .
Action Environment
Its ability to undergo an intramolecular set reaction under visible light irradiation suggests that light exposure may play a role in its activity .
Safety and Hazards
“4-(Trifluoromethylsulfonyl)phenol” is a hazardous chemical. It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . It is advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and provide appropriate exhaust ventilation at places where dust is formed .
Propriétés
IUPAC Name |
4-(trifluoromethylsulfonyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5F3O3S/c8-7(9,10)14(12,13)6-3-1-5(11)2-4-6/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGVZAVSVXFMGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1O)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60564754 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
432-84-8 | |
| Record name | 4-(Trifluoromethanesulfonyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60564754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is significant about the synthetic process described in the research for 4-(Trifluoromethylsulfonyl)phenol?
A1: The research proposes a novel multi-step synthesis of 4-(Trifluoromethylsulfonyl)phenol starting from a simpler precursor. [] The key steps involve oxidation with hydrogen peroxide in the presence of sodium tungstate and a saturated C8-carboxylic acid, followed by nitration and finally a catalytic substitution using a heterogeneous transition metal catalyst. [] This method may offer advantages in terms of yield, cost-effectiveness, or environmental friendliness compared to existing methods. Further research would be needed to confirm these potential benefits.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

